(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride
Overview
Description
®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is a chiral compound with significant relevance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl ester group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with ®-4-hydroxyphenylglycine.
Esterification: The carboxylic acid group of ®-4-hydroxyphenylglycine is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Amination: The ester is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or an amine under suitable conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain a steady supply of the methyl ester.
Automated Amination: Automated systems for the amination step to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: ®-4-Hydroxyphenylglyoxylic acid methyl ester.
Reduction: ®-Amino-(4-hydroxyphenyl)ethanol.
Substitution: Various amides and ureas depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. It serves as a model compound in the investigation of enzyme kinetics and mechanisms.
Medicine
Medically, ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its chiral nature makes it valuable in the production of optically active materials.
Mechanism of Action
The mechanism by which ®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can mimic the action of natural amino acids, binding to enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
4-Hydroxyphenylacetic acid methyl ester: Lacks the amino group, making it less versatile in chemical reactions.
®-Amino-(4-methoxyphenyl)acetic acid methyl ester hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
®-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is unique due to its combination of functional groups and chiral center. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCKVJUNDXPDJH-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528780 | |
Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-61-4 | |
Record name | Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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